molecular formula C32H63NO3 B014002 N-(Tetradecanoyl)-sphing-4-enine CAS No. 34227-72-0

N-(Tetradecanoyl)-sphing-4-enine

Cat. No. B014002
CAS RN: 34227-72-0
M. Wt: 509.8 g/mol
InChI Key: ZKRPGPZHULJLKJ-JHRQRACZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Tetradecanoyl)-sphing-4-enine is a complex sphingolipid compound, pivotal in cell membrane structures and signaling pathways. It belongs to a broader category of bioactive molecules crucial for cellular functions, including growth, differentiation, and apoptosis. Understanding its synthesis, molecular structure, and physical and chemical properties is essential for exploring its roles in biological systems and potential therapeutic applications.

Synthesis Analysis

The synthesis of sphingolipid analogues, such as N-(Tetradecanoyl)-sphing-4-enine, often involves intricate organic synthesis pathways. Kumar et al. (2011) reported an efficient synthesis of a styryl analogue of sphingolipids through a cross-metathesis reaction, highlighting a methodology that could be adapted for N-(Tetradecanoyl)-sphing-4-enine synthesis (Kumar, Kaur, & Singh, 2011). Such synthetic approaches are valuable for producing sphingolipids with specific modifications, enabling the study of their biological functions.

Molecular Structure Analysis

The molecular structure of N-(Tetradecanoyl)-sphing-4-enine is characterized by its long-chain base linked to a fatty acid via an amide bond. Structural insights into related sphingolipids were provided by the elucidation of the enzymatic mechanism of serine palmitoyltransferase, which catalyzes the initial step in sphingolipid biosynthesis, suggesting a conserved structural motif among sphingolipids (Ikushiro et al., 2009).

Chemical Reactions and Properties

Chemical properties of N-(Tetradecanoyl)-sphing-4-enine include its reactivity towards enzymes such as sphingomyelinases and its role in the biosynthesis of complex sphingolipids. The enzymatic conversion of related sphingolipids underscores the chemical versatility and reactivity of the sphing-4-enine backbone, pivotal in cellular signaling and metabolism (Polito & Sweeley, 1971).

Scientific Research Applications

  • Environmental Science: Nano

    • Summary of the application : N-(Tetradecanoyl)-sphing-4-enine is used in the study of the resistance of Nitrosomonas europaea to acute CeO2 nanoparticle stress .
    • Methods of application : The effects and mechanisms of exogenous N-acyl-homoserine lactones (AHLs) with three different acyl-side chain lengths (N-hexanoyl-L-homoserine lactone (C 6-HSL), N-decanoyl-L-HSL and N-tetradecanoyl-DL-HSL) at different concentrations on the resistance of Nitrosomonas europaea to acute CeO2 NP stress were systematically investigated .
    • Results or outcomes : All three AHLs promoted the NP-stressed cellular viabilities, ammonia oxidation performances, and superoxide dismutase activities .
  • Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria

    • Summary of the application : N-(Tetradecanoyl)-sphing-4-enine is used in the study of quorum sensing (QS) to regulate cellular interactions via small chemical signaling molecules which also help with adaptation under undesirable survival conditions .
    • Methods of application : The LuxI-type enzymes synthesize AHL molecules, while the LuxR-type proteins (AHL transcriptional regulators) bind to AHLs to regulate QS-dependent gene expression .
    • Results or outcomes : This review comprehensively explains the molecular diversity of AHL signaling components of Pseudomonas aeruginosa, Chromobacterium violaceum, Agrobacterium tumefaciens, and Escherichia coli .
  • Influence of Synthetic N-acyl Homoserine Lactones on the Growth and Production of Proteins in Periodontopathic Bacteria Porphyromonas Gingivalis

    • Summary of the application : N-(Tetradecanoyl)-sphing-4-enine is used in the study of the influence of synthetic N-acyl homoserine lactones (N-acyl HSLs), signaling compounds for quorum sensing, on the growth and production of proteins in periodontopathic bacteria Porphyromonas gingivalis .
    • Methods of application : The study investigated the influence of synthetic N-acyl homoserine lactones (N-acyl HSLs), signaling compounds for quorum sensing .
    • Results or outcomes : The specific results or outcomes of this study are not provided in the search results .
  • Inhibition of Porphyromonas gingivalis Growth
    • Summary of the application : N-(Tetradecanoyl)-sphing-4-enine, a signaling compound for quorum sensing, has been found to inhibit the growth of Porphyromonas gingivalis, a bacterium associated with periodontal disease .
    • Methods of application : The study investigated the influence of synthetic N-acyl homoserine lactones (N-acyl HSLs), signaling compounds for quorum sensing, on the growth and production of proteins in Porphyromonas gingivalis .
    • Results or outcomes : N-tetradecanoyl HSL inhibited the growth of all P. gingivalis strains used in this study in a dose-dependent manner . When the SDS-PAGE profiles of sonicated samples of P. gingivalis bacterial cells cultured with/without N-tetradecanoyl HSL were compared, it was found that protein production was changing .
  • Quorum Sensing in Bacteria
    • Summary of the application : N-(Tetradecanoyl)-sphing-4-enine is used in the study of quorum sensing (QS) in bacteria. QS is a method used by bacteria to regulate cellular interactions via small chemical signaling molecules, which also help with adaptation under undesirable survival conditions .
    • Methods of application : Proteobacteria use acyl-homoserine lactone (AHL) molecules as autoinducers to sense population density and modulate gene expression. The LuxI-type enzymes synthesize AHL molecules, while the LuxR-type proteins (AHL transcriptional regulators) bind to AHLs to regulate QS-dependent gene expression .
    • Results or outcomes : This review comprehensively explains the molecular diversity of AHL signaling components of Pseudomonas aeruginosa, Chromobacterium violaceum, Agrobacterium tumefaciens, and Escherichia coli .

properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36)/b27-25+/t30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRPGPZHULJLKJ-JHRQRACZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H63NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/14:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011773
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-(Tetradecanoyl)-sphing-4-enine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
E Fahy, S Subramaniam, HA Brown, CK Glass… - Journal of lipid …, 2005 - ASBMB
Lipids are produced, transported, and recognized by the concerted actions of numerous enzymes, binding proteins, and receptors. A comprehensive analysis of lipid molecules, "…
Number of citations: 189 www.jlr.org
K Schmelzer, E Fahy, S Subramaniam… - Methods in enzymology, 2007 - Elsevier
The Lipid Metabolites and Pathways Strategy (LIPID MAPS) initiative constitutes the first broad scale national exploration of lipidomics and is supported by a US National Institute of …
M Sud, E Fahy, S Subramaniam - Journal of cheminformatics, 2012 - Springer
A variety of software packages are available for the combinatorial enumeration of virtual libraries for small molecules, starting from specifications of core scaffolds with attachments …
RP Bowler, S Jacobson, C Cruickshank… - American journal of …, 2015 - atsjournals.org
Rationale: Chronic obstructive pulmonary disease (COPD) occurs in a minority of smokers and is characterized by intermittent exacerbations and clinical subphenotypes such as …
Number of citations: 130 www.atsjournals.org
YS Dai, D Liu, W Guo, ZX Liu, X Zhang… - Plant Biotechnology …, 2023 - Wiley Online Library
… ), eight phospholipids (34:2-, 34:4-, 44:8-PI, 42:7-, 44:5-PA, 44:5-PS, 34:2-PE, and 34:0-DAG), three sphingolipids (38:2-GlcCer, 36:1-GlcA-β-Cer, and N-tetradecanoyl-sphing-4-enine-1-…
B Fekry, KA Jeffries, A Esmaeilniakooshkghazi… - Nature …, 2018 - nature.com
Ceramides are important participants of signal transduction, regulating fundamental cellular processes. Here we report the mechanism for activation of p53 tumor suppressor by C 16 -…
Number of citations: 83 0-www-nature-com.brum.beds.ac.uk
L Yan, P Han, J Man, Y Tian, F Wang, J Wang - Clinica Chimica Acta, 2021 - Elsevier
The incidence of type 2 diabetes (T2D) is rising rapidly and has become an important public health problem. According to reports, people with T2D often have hyperlipidemia. Hence, in …
ALP Gobburi - 2017 - rave.ohiolink.edu
Gangliosides are membrane lipids with a complex sugar head containing sialic acid (polar) and a ceramide moiety made up of a sphingosine and a fatty acid (non-polar). Typically, …
Number of citations: 2 rave.ohiolink.edu
JH Park, DY Kwon - Bulletin of Food Technology, 2009 - koreascience.kr
지질은 화학적으로 다양한 조성을 가지고 있는 물에 녹지 않는 특징을 지니고 있는 물질이다. 지질 연구 초기에는 에너지 저장원으로서의역할과 세포막을 이루는 물리적 기능에 중점을둔 연구…
Number of citations: 0 koreascience.kr
R Saini, P Kumar, SK Brar… - Biomass, biofuels …, 2022 - Elsevier
The chemistry, structure, dynamics, and functions of lipids in the cells define their metabolism, rigidity, and survival. Lipids have attracted a lot of researchers because of their vital role in …

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